2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is a complex organic compound that features multiple functional groups, including a fluorophenyl group, an indoline ring, a thiazolidin ring, and an acetamide group. Its molecular formula is with a molecular weight of approximately 461.5 g/mol. This compound is of interest in advanced organic chemistry and pharmaceutical research due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the CAS number 894552-87-5 and can be found in various chemical databases such as PubChem and ChemSpider. It is synthesized through multi-step reactions involving various reagents and catalysts, although specific synthesis methods may vary.
This compound falls under the category of organic compounds with potential pharmaceutical applications. Its structural complexity suggests it could exhibit unique biological properties, which are often explored in drug discovery contexts.
The synthesis of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide typically involves several steps that may include the formation of intermediate compounds. Although detailed synthetic pathways for this specific compound are not widely documented, similar compounds are often synthesized using the following general methods:
For example, one study describes the oxidation of a precursor compound using sodium periodate to yield a related structure with a similar framework .
The molecular structure of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide can be represented by its InChI key: InChI=1S/C25H20FN3O3S/c1-16-6-10-18(11-7-16)27-22(30)14-28-21-5-3-2-4-20(21)25(24(28)32)29(23(31)15-33-25)19-12-8-17(26)9-13-19/h2-13H,14-15H2,1H3,(H,27,30)
.
Due to its complex structure, 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide may participate in various chemical reactions:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for compounds like 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide is often studied in relation to their biological activities:
The physical and chemical properties of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide include:
The applications of 2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide primarily lie within scientific research:
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3